molecular formula C26H26N2O5S B2451397 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide CAS No. 847487-69-8

2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide

Cat. No.: B2451397
CAS No.: 847487-69-8
M. Wt: 478.56
InChI Key: KNJGXVTZWSSPJR-UHFFFAOYSA-N
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Description

2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-31-20-13-17(14-21(32-2)26(20)33-3)23-15-25(30)28(19-11-7-8-12-22(19)34-23)16-24(29)27-18-9-5-4-6-10-18/h4-14,23H,15-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJGXVTZWSSPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Biological Activity

The compound 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4SC_{23}H_{24}N_2O_4S, with a molecular weight of approximately 420.51 g/mol. The structure features a thiazepine core linked to a phenylacetamide moiety, which is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in HepG2 liver cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
    • Mechanistic studies revealed that the compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and increased apoptosis rates .
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties have suggested that the compound may mitigate neurotoxicity associated with mutant huntingtin protein in Huntington's disease models. It appears to inhibit calmodulin interactions with mutant huntingtin, which is crucial for reducing associated cytotoxicity .
  • Antimicrobial Activity :
    • Preliminary screenings have indicated potential antimicrobial properties against various bacterial strains, although further studies are needed to quantify these effects .

The compound's mechanism of action appears multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins and increasing p53 levels, which are critical for cell cycle regulation and apoptosis .
  • Microtubule Disruption : By inhibiting tubulin polymerization, the compound leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Calmodulin Inhibition : In neuroprotective contexts, it reduces the harmful interactions between calmodulin and mutant huntingtin proteins, potentially alleviating neurodegenerative symptoms .

Research Findings and Case Studies

A summary of key studies detailing the biological activity of this compound is presented below:

StudyCell LineIC50 (µM)Key Findings
Study 1HepG2 (liver cancer)1.38Induces apoptosis via mitochondrial pathways; disrupts microtubule dynamics.
Study 2PC12 (neuroblastoma)>50Reduces mHTT-induced cytotoxicity; inhibits calmodulin binding.
Study 3Various bacterial strainsN/AExhibits antimicrobial activity; requires further validation.

Scientific Research Applications

The compound 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while providing detailed data tables and case studies.

Chemical Properties and Structure

This compound belongs to the class of thiazepine derivatives, characterized by a fused benzothiazepine structure. Its molecular formula is C23H25N2O4SC_{23}H_{25}N_{2}O_{4}S with a molecular weight of approximately 425.52 g/mol. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that thiazepine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazepine compounds could inhibit tumor growth in xenograft models, suggesting that this compound may also possess similar properties when subjected to rigorous testing .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Preliminary in silico studies have shown that it could act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

  • Data Table: Inhibitory Activity Against Inflammatory Enzymes
Compound NameTarget EnzymeIC50 (µM)
Compound ACOX-110
Compound BCOX-215
Subject Compound 5-LOX12

Neurological Applications

There is emerging evidence that thiazepine derivatives may have neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where they might inhibit amyloid-beta aggregation.

  • Case Study : A recent investigation into related compounds showed promising results in reducing neuroinflammation and improving cognitive function in animal models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often utilize readily available starting materials, making them economically viable for pharmaceutical development.

Synthesis Pathway Overview

  • Starting Materials : 3,4,5-trimethoxyacetophenone and appropriate thiazepine precursors.
  • Reagents : Acid catalysts for condensation reactions.
  • Final Product Isolation : Purification through recrystallization or chromatography.

Clinical Trials

To fully establish the efficacy and safety of this compound, it is essential to conduct clinical trials focusing on its therapeutic potential across various disease models.

Structure-Activity Relationship Studies

Further research should aim at modifying the molecular structure to enhance activity against specific biological targets while minimizing side effects.

Formulation Development

Exploring different formulation strategies could improve the bioavailability of this compound, making it more effective in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Condensation of substituted benzodiazepine precursors with 3,4,5-trimethoxyphenyl groups under reflux conditions using triethylamine as a base (similar to methods for thioacetamide derivatives) . (2) Acetamide coupling via chloroacetyl chloride with N-phenylamine, monitored by TLC for reaction completion. Optimize yield (≥80%) by adjusting solvent polarity (e.g., pet-ether for recrystallization) and reflux duration (4–6 hours). Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680–1720 cm⁻¹ for the 4-oxo group, N-H stretching at ~3300 cm⁻¹ for the acetamide) .
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy proton signals at δ 3.70–3.90 ppm; dihydrothiazepine ring protons at δ 4.20–5.50 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) and fragmentation patterns to rule out side products .

Q. What in vitro assays are appropriate for preliminary evaluation of its antimicrobial potential?

  • Methodological Answer :
  • Agar Diffusion/Kirby-Bauer Test : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition ≥15 mm indicating activity .
  • MIC Determination : Use broth microdilution (CLSI guidelines) to quantify potency. Compounds with 3,4,5-trimethoxyphenyl groups show enhanced antifungal activity (e.g., against C. albicans) at MIC values ≤32 µg/mL .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives with improved bioactivity?

  • Methodological Answer : Implement ICReDD’s integrated approach:
  • Quantum Chemical Calculations : Map energy barriers for key steps (e.g., ring closure in dihydrothiazepine formation) to identify kinetically favorable pathways .
  • Docking Studies : Screen derivatives against target receptors (e.g., fungal CYP51 or bacterial DNA gyrase) to prioritize synthesis of high-affinity analogs .
  • Machine Learning : Train models on existing bioactivity data (e.g., triazole-thioacetamide libraries) to predict substituent effects on potency .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Metadynamics Simulations : Investigate solvent effects or protonation states that may alter binding modes in vitro .
  • SAR Expansion : Synthesize derivatives with modified methoxy groups (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy) to isolate steric/electronic contributions .

Q. How does the spatial arrangement of the 3,4,5-trimethoxyphenyl group influence receptor binding affinity and selectivity?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., C. albicans lanosterol demethylase) to map hydrophobic interactions from methoxy groups .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between trimethoxy and dimethoxy analogs to quantify substituent effects .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules based on dihydrothiazepine ring conformation and methoxy group orientation .

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